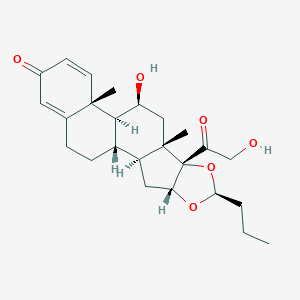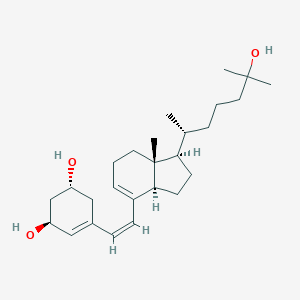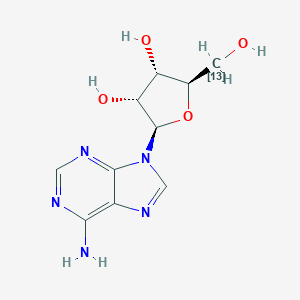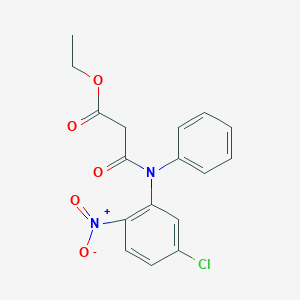![molecular formula C8H17N3O2 B117839 N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 159016-21-4](/img/structure/B117839.png)
N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester (NAPHA-t-Butyl ester) is a synthetic molecule with a variety of applications in scientific research. It is a versatile compound that can be used to synthesize other molecules and for a wide range of experiments. NAPHA-t-Butyl ester has been studied extensively in recent years and its potential applications are still being explored.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 'N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester' involves the condensation of tert-butyl N-hydroxycarbamate with 1,3-dibromopropane followed by reaction with hydrazine hydrate and then with chloroacetic acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Starting Materials
tert-butyl N-hydroxycarbamate, 1,3-dibromopropane, hydrazine hydrate, chloroacetic acid, sodium hydroxide
Reaction
Condensation of tert-butyl N-hydroxycarbamate with 1,3-dibromopropane in the presence of triethylamine to form tert-butyl 2-(bromomethyl)azepane-1-carboxylate., Reaction of tert-butyl 2-(bromomethyl)azepane-1-carboxylate with hydrazine hydrate in ethanol to form tert-butyl 2-(hydrazinomethyl)azepane-1-carboxylate., Reaction of tert-butyl 2-(hydrazinomethyl)azepane-1-carboxylate with chloroacetic acid in ethanol to form 'N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester., Treatment of 'N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester' with sodium hydroxide to obtain the final compound.
Aplicaciones Científicas De Investigación
NAPHA-t-Butyl ester is a versatile compound that has been used in a variety of scientific research applications. It has been used to synthesize other molecules, such as amino acids and peptides. It has also been used in the synthesis of peptide-conjugated drugs, which are used in the treatment of cancer and other diseases. Additionally, NAPHA-t-Butyl ester has been used as a substrate for enzymatic synthesis, as a fluorescent probe for imaging, and as a reagent for in vitro studies.
Mecanismo De Acción
NAPHA-t-Butyl ester has several mechanisms of action. It can act as a substrate for enzymatic synthesis, as a fluorescent probe for imaging, and as a reagent for in vitro studies. Additionally, it can act as a catalyst for the synthesis of other molecules, such as peptides and amino acids.
Efectos Bioquímicos Y Fisiológicos
NAPHA-t-Butyl ester has been studied extensively for its potential biochemical and physiological effects. Studies have shown that it can modulate the activity of enzymes, such as cytochrome P450, and can interact with proteins, such as the transcription factor NF-κB. Additionally, studies have shown that it can modulate the activity of certain hormones, such as adrenaline and cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAPHA-t-Butyl ester has several advantages and limitations for lab experiments. It is a versatile compound that can be used to synthesize other molecules and for a wide range of experiments. Additionally, it is a stable compound that can be stored for long periods of time. However, it is also a highly reactive compound and can be hazardous if not handled properly.
Direcciones Futuras
NAPHA-t-Butyl ester has a wide range of potential future applications in scientific research. It could be used to develop new drugs or treatments for diseases, such as cancer. Additionally, it could be used to synthesize new molecules or to create new materials. It could also be used in the development of new imaging techniques or in the development of new analytical methods. Finally, it could be used to study the effects of various environmental factors on biochemical and physiological processes.
Propiedades
IUPAC Name |
tert-butyl N-[(Z)-1-aminopropylideneamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-5-6(9)10-11-7(12)13-8(2,3)4/h5H2,1-4H3,(H2,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIIGGBUSJELIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)OC(C)(C)C)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)
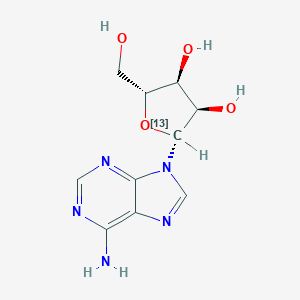
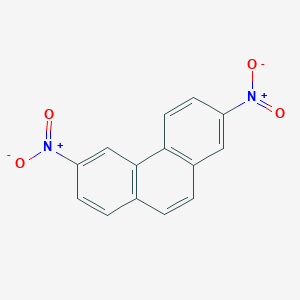

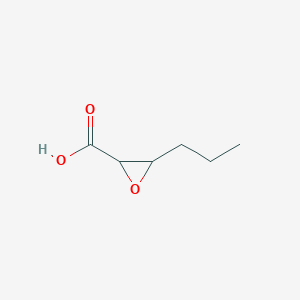
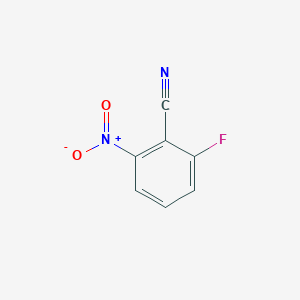
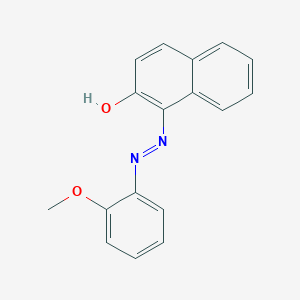
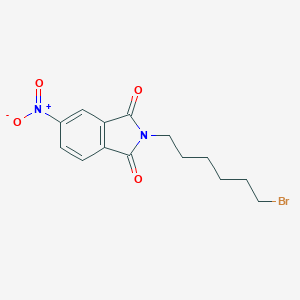
![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)
